4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

For SAR programs exploring probenecid-derived scaffolds, this dipropylsulfamoyl benzamide serves as a matched-pair analog to systematically assess N-alkyl chain length effects. Without published comparative data, procuring this exact structure eliminates the unquantifiable risk of functional interchangeability with dimethyl analogs. - Structural matched-pair for internal SAR: directly compare lipophilicity, solubility, and target binding vs. the dimethyl analog. - Characterized building block: molecular formula C20H26N2O3S, MW 374.5 g/mol, supplied at ≥95% purity. - Reliable sourcing: in-stock availability with rapid global shipping, enabling uninterrupted research timelines.

Molecular Formula C20H26N2O3S
Molecular Weight 374.5
CAS No. 318513-58-5
Cat. No. B2668317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide
CAS318513-58-5
Molecular FormulaC20H26N2O3S
Molecular Weight374.5
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C
InChIInChI=1S/C20H26N2O3S/c1-4-13-22(14-5-2)26(24,25)19-11-9-17(10-12-19)20(23)21-18-8-6-7-16(3)15-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,23)
InChIKeyGDXUYKCNAHLFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide Properties & Classification


4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide is a synthetic sulfonamide belonging to the benzamide class [1]. Its structure contains a dipropylsulfamoyl group at the para position of a benzamide core, with the amide nitrogen bonded to a 3-methylphenyl substituent. Regulatory information is available through the European Chemicals Agency (ECHA) [1]. Publicly available quantitative biological or physicochemical data for this specific compound is extremely limited, with no peer-reviewed primary research or patent data providing reproducible activity values that allow for direct, evidence-based differentiation from its closest structural analogs.

Structural divergence from dimethyl analog confirmed Class-level
Regulatory reference data available via ECHA
No reported bioactivity data; selection requires internal profiling Data to verify

4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide Substitution Risks


The premise of this guide is to provide quantitative evidence for product-specific differentiation. This is currently not possible due to an evidence gap. In the absence of direct head-to-head comparisons, any claim of superiority or specific differentiation over close analogs would be speculative. The most critical risk for procurement is assuming functional interchangeability with compounds like its dimethyl analog, 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide [1]. Altering the sulfamoyl nitrogen alkyl chain from dimethyl to dipropyl significantly impacts steric bulk, lipophilicity, and potentially target binding kinetics, which can dramatically change a compound's pharmacological profile, chemical stability, and solubility. Without published quantitative data, any substitution introduces unquantifiable technical risk.

Alkyl chain mismatch: Dipropyl group significantly alters lipophilicity and steric bulk versus dimethyl analog; functional interchangeability cannot be assumed.

Absent head-to-head data: No direct comparative bioactivity or property data exists; any substitution introduces unquantifiable technical risk.

SAR context mismatch: Assay or formulation results optimized for a dimethyl analog may not transfer to this compound; experimental validation required.

4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide Evidence & Data Gaps


Sulfamoyl Alkyl Chain: Dimethyl vs. Dipropyl

The primary verifiable differentiation for 4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide is its structural divergence from the closest cataloged analog, 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide [1]. The target compound features a dipropylsulfamoyl group (total 6 alkyl carbons) versus the dimethylsulfamoyl group (total 2 alkyl carbons) on the comparator. This is a significant structural modification, but no quantitative bioactivity or property data is available for a direct comparison.

Chain lipophilicity
Class-level inference
Dipropyl cLogP ≈ 4.2 vs. dimethyl cLogP ≈ 2.6 (Δ +1.6)
May indicate higher membrane partitioning potential for the target
In silico estimate; experimental logP unavailable. Interpretation context-dependent.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Carbonic Anhydrase Selectivity in a Dipropylsulfamoyl Analog

While data for the target compound is absent, a structurally related analog with a cyclohexylmethyl substituent on the amide nitrogen (CHEMBL3586212) shows a high degree of selectivity for tumor-associated carbonic anhydrase isoforms [1]. The analog is a potent inhibitor of hCA IX (Ki = 188 nM) and hCA XII (Ki = 798 nM), while showing negligible inhibition of the ubiquitous off-target isoform hCA II (Ki > 10,000 nM). This provides class-level evidence that the dipropylsulfamoyl benzamide scaffold can achieve functional isoform selectivity, a property that may be relevant to the target compound but has not been experimentally confirmed for it.

CA isoform selectivity
Class-level inference
Analog CHEMBL3586212: hCA IX Ki=188 nM, hCA XII Ki=798 nM, hCA II Ki>10,000 nM
Scaffold can achieve isoform selectivity, but target activity not reported
Data from a related benzamide; direct extrapolation not supported.
Enzymology Drug Discovery Carbonic Anhydrase

4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide Application Scenarios


Internal SAR Exploration in Benzamide Library

The only justified application for procuring this specific compound, given the complete lack of reported differential bioactivity, is as a structural component in an internal Structure-Activity Relationship (SAR) study. A research team already working with the probenecid-derived benzamide scaffold may need to systematically explore the effect of increasing N-alkyl chain length on the sulfamoyl group compared to a dimethyl analog [1] or other derivatives. This application is based on the structural evidence presented in Section 3 and does not imply any pre-existing functional superiority.

Negative Control for Dipropylsulfamoyl Probes

If a research program has identified a specific biological target hit from a library containing the dipropylsulfamoyl benzamide scaffold, this compound could be sourced as a matched-pair analog to test the contribution of the 3-methylphenyl amide substituent. For example, it could serve as a control against a more potent analog like CHEMBL3586212, which differs in the amide substituent [1]. This use-case is entirely hypothetical and depends on a pre-existing, proprietary assay finding.

Physicochemical Profiling of Low-Data Benzamide Series

This compound can be used in a series to experimentally determine fundamental property differences between the dimethyl and dipropyl sulfamoyl analogs. Key parameters to measure would be LogD, kinetic solubility, and microsomal stability, to validate the in silico lipophilicity predictions made in Section 3 [2]. These data would be crucial for informing the design of future probes in a drug discovery context, but the compound itself has no known advantage in any of these assays beforehand.

Application
Selection Property
Validation Focus
Internal SAR exploration
Unique dipropylsulfamoyl chain length
Activity differentiation from dimethyl-analog baseline
Negative control for matched-pair studies
3-methylphenyl amide substituent
Target engagement specificity assessment
Physicochemical profiling series
Experimentally determined LogD and solubility
In silico prediction validation
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